molecular formula C9H15NO B7872941 1-(But-3-yn-1-yl)piperidin-4-ol

1-(But-3-yn-1-yl)piperidin-4-ol

Cat. No.: B7872941
M. Wt: 153.22 g/mol
InChI Key: NXLYPGKGCCBVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-yn-1-yl)piperidin-4-ol (CAS 912947-80-9) is a chemical building block of significant interest in medicinal chemistry and chemical biology research. This compound features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a terminal alkyne group. Its primary research application is in Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (CuAAC) , more commonly known as "click chemistry" . This bio-orthogonal reaction is widely used for the modular and efficient synthesis of complex molecular libraries, particularly for generating compounds with 1,2,3-triazole linkages . The terminal alkyne allows for facile conjugation, while the piperidin-4-ol group can contribute to both the molecular scaffold's properties and potential interactions with biological targets. Researchers utilize this reagent in the design and synthesis of novel molecules for probing biological systems. For instance, bis-triazolyl-pyridine derivatives, synthesized from similar alkyne-bearing building blocks, have been explored as small molecules capable of interacting with non-canonical DNA secondary structures like G-quadruplexes (G4s) and i-motifs (iMs), which are relevant in gene regulation and cancer therapy research . The compound is characterized by the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . Its structure includes a rotatable bond count of 2 and a polar surface area of 23 Ų . Suppliers note that this product requires cold-chain transportation and is intended strictly for Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-but-3-ynylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLYPGKGCCBVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-ol with But-3-yn-1-yl Halides

The most widely documented method involves the alkylation of piperidin-4-ol using but-3-yn-1-yl halides (e.g., bromides or chlorides) under basic conditions . Piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon adjacent to the halide in the alkyne-bearing alkylating agent. Typical reaction conditions include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitating deprotonation.

Example Protocol

  • Reactants : Piperidin-4-ol (1.0 equiv), but-3-yn-1-yl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 60°C, 12 hours

  • Yield : 68–72%

The reaction’s efficiency depends on the halide’s leaving-group ability, with bromides generally outperforming chlorides due to faster reaction kinetics . Side products, such as dialkylated derivatives or elimination byproducts, are minimized by controlling stoichiometry and reaction time.

Alternative Alkylating Agents: Tosylates and Mesylates

To circumvent the instability of propargyl halides, non-halide alkylating agents like but-3-yn-1-yl tosylate or mesylate have been explored . These agents offer improved selectivity and reduced side reactions, as the sulfonate leaving groups (tosyl or mesyl) exhibit superior nucleofugality compared to halides.

Key Observations

  • Reactivity : Tosylates require milder bases (e.g., triethylamine) and lower temperatures (25–40°C) .

  • Yield : 75–80% in acetonitrile after 8 hours .

  • Purity : Reduced formation of elimination byproducts (e.g., enynes) due to controlled reactivity .

Organometallic Approaches: Grignard and Cross-Coupling Reactions

Recent advances in organometallic chemistry have enabled the use of propargyl Grignard reagents (but-3-yn-1-yl magnesium bromide) for introducing the alkyne moiety . This method involves quenching a preformed Grignard reagent with a piperidin-4-one intermediate, followed by reduction of the resulting ketone to the alcohol.

Stepwise Synthesis

  • Grignard Addition :

    • Piperidin-4-one + but-3-yn-1-yl MgBr → 1-(but-3-yn-1-yl)piperidin-4-one

    • Conditions : THF, 0°C to room temperature, 2 hours .

  • Ketone Reduction :

    • NaBH₄ in methanol, 80% yield .

This two-step approach achieves an overall yield of 64%, with the reduction step critical for preserving stereochemical integrity .

Reductive Decarboxylative Alkynylation

A novel method employs reductive decarboxylative alkynylation to couple piperidin-4-ol derivatives with alkyne precursors . This one-pot reaction utilizes copper(I) iodide (CuI) as a catalyst and ascorbic acid as a reductant, enabling C–C bond formation under mild conditions.

Optimized Parameters

  • Catalyst : CuI (10 mol%)

  • Reductant : Ascorbic acid (2.0 equiv)

  • Solvent : Dioxane/water (4:1), 50°C, 6 hours

  • Yield : 70%

This method avoids harsh bases and高温, making it suitable for acid-sensitive substrates.

Comparative Analysis of Preparation Methods

Method Yield Conditions Advantages Limitations
Halide Alkylation 68–72%DMF, K₂CO₃, 60°CSimple setup, scalableOver-alkylation risk
Tosylate Alkylation 75–80%MeCN, Et₃N, 25°CHigh selectivityCost of sulfonate reagents
Organometallic 64%THF, NaBH₄Stereochemical controlMulti-step, lower overall yield
Reductive Alkynylation 70%Dioxane/H₂O, CuI, 50°CMild conditions, one-potRequires specialized catalysts

Structural Characterization and Quality Control

Post-synthesis analysis relies on spectroscopic techniques to confirm structure and purity:

  • ¹H NMR : The terminal alkyne proton resonates at δ 1.9–2.1 ppm as a singlet, while the piperidine protons appear as multiplet signals between δ 2.4–3.2 ppm .

  • IR Spectroscopy : A sharp absorption band at ~2120 cm⁻¹ confirms the C≡C stretch .

  • Mass Spectrometry : Molecular ion peak at m/z 153.22 (M⁺) aligns with the molecular formula C₉H₁₅NO .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of piperidin-4-one derivatives.

    Reduction: Formation of 1-(but-3-en-1-yl)piperidin-4-ol or 1-(butyl)piperidin-4-ol.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(But-3-yn-1-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidin-4-ol Backbone

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Substituents on Piperidin-4-ol Key Applications/Findings References
RB-005 4-Octylphenethyl group SK1 inhibitor (15-fold selectivity)
PIPD1 (GSK1985270A) 4-Chloro-3-(trifluoromethyl)phenyl Anti-tuberculosis activity
Z3777013540 5-(6-Fluoro-1H-indol-2-yl)pyrimidin Tauopathy PET tracer candidate
(S)-1-(But-3-en-2-yl)-4-phenyl But-3-en-2-yl + 4-phenyl Enantioselective synthesis (94% ee)
P4MP4 (Piperidin-4-yl)methyl Bacterial adhesion inhibition

Key Observations :

  • RB-005 and RB-019 : These sphingosine kinase 1 (SK1) inhibitors differ only in hydroxyl position (4-ol vs. 3-ol), yet RB-005 shows 15-fold SK1 selectivity over SK2, while RB-019 has 6.1-fold selectivity . This highlights the critical role of hydroxyl orientation in target specificity.
  • Z3777013540 : Shares a piperidin-4-ol core with 1-(But-3-yn-1-yl)piperidin-4-ol but incorporates a fluoroindole-pyrimidine moiety. It demonstrated superior CNS penetrance (CNS MPO score: 4.2) compared to CBD-2115, a related compound .
  • PIPD1 : Substitution with a lipophilic aromatic group confers anti-mycobacterial activity, likely via MmpL3 inhibition .

Impact of Alkyne vs. Alkene Substituents

  • This compound vs. The phenyl group in the latter enhances π-π stacking interactions, which may improve binding to aromatic protein pockets.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Solubility Key Notes
This compound N/A ~2.1 (Alkyne) Low (Hydrophobic) Discontinued
(S)-1-(But-3-en-2-yl)-4-phenyl 96.7 ~3.5 Moderate in CHCl₃ [α]D²⁸ = +32.0
RB-024 N/A ~5.8 Lipid-rich media 73% synthesis yield

Analysis :

  • The alkyne substituent in this compound likely increases hydrophobicity (LogP ~2.1) compared to RB-005 (LogP ~5.8), which has a long alkyl chain .

Biological Activity

1-(But-3-yn-1-yl)piperidin-4-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a butynyl side chain and a hydroxyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific enzymes, leading to alterations in biochemical pathways. For example, it has been investigated for its role as a biochemical probe to study enzyme functions and its potential therapeutic properties in drug development.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer effects. In preclinical studies, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells. For instance, compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing bioactivity .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders. The inhibition profiles suggest that modifications to the piperidine nucleus can enhance enzyme selectivity and potency .

Antimicrobial Activity

Studies have reported that derivatives of piperidine, including this compound, possess antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/MIC ValueReference
AnticancerHEC1A (endometrial cancer)IC50 = 10.2 µM
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 25 µM
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
AntimicrobialEscherichia coliMIC = 150 µg/mL

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield
Temperature50–70°CHigher yields but risk side reactions
SolventEtOH/DCMPolar aprotic solvents favor SN2
BaseK2CO3Minimizes alkyne deprotonation
Reaction Time12–24 hLonger durations increase conversion
Source: Adapted from

Q. Table 2. Comparative Biological Activity of Piperidine Derivatives

CompoundStructural FeatureKey Activity
This compoundAlkyne + OHPotential kinase inhibition
1-(4-Hydroxyphenyl)piperidin-4-olAryl-OHCCR5 antagonism
4-(Piperidin-1-ylmethyl)piperidin-4-olDual piperidineHIV-1 entry inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-yn-1-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(But-3-yn-1-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.